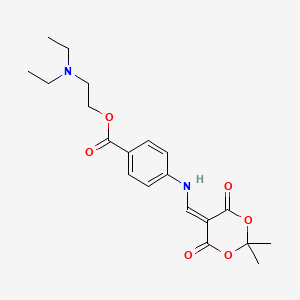

2-(Diethylamino)ethyl 4-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Applications

A series of derivatives, including those related to the queried compound, have been synthesized and evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against various fungi. These compounds have shown significant antimicrobial properties, with some displaying higher activity compared to reference drugs. The molecular modeling within the active site of dihydropteroate synthase indicates similar orientation and binding interactions to that of the co-crystallized ligand inside the binding pocket, suggesting a potential mechanism of action (Ghorab, Soliman, Alsaid, & Askar, 2017).

Photo-Physical Characteristics for Fluorescent Applications

Novel compounds exhibiting excited state intra-molecular proton transfer (ESIPT) pathway with single absorption and dual emission characteristics have been synthesized. These compounds, including derivatives of the queried compound, are characterized by their photophysical properties, which have implications for fluorescent applications. The effects of solvent polarity on the absorption-emission properties of these compounds were investigated, revealing their potential for use in fluorescent probes and materials (Padalkar, Tathe, Gupta, Patil, Phatangare, & Sekar, 2011).

Anti-inflammatory and Analgesic Agents

Research into novel heterocyclic compounds derived from visnagenone and khellinone, related to the queried chemical structure, has demonstrated anti-inflammatory and analgesic properties. These compounds have been assessed for cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibition, showing significant potential as anti-inflammatory and analgesic agents. Some derivatives exhibited high COX-2 selectivity and analgesic activity, comparable to standard drugs, highlighting their therapeutic potential (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Renewable PET Production

In the context of sustainable chemistry, the reaction pathways and energetics of Diels–Alder and dehydrative aromatization reactions between ethylene and biomass-derived furans have been explored. These reactions are catalyzed by Lewis acid molecular sieves and aim at producing biobased terephthalic acid precursors, a key component for renewable polyethylene terephthalate (PET) production. This research underscores the importance of finding renewable pathways for the production of essential industrial chemicals and materials (Pacheco, Labinger, Sessions, & Davis, 2015).

Eigenschaften

IUPAC Name |

2-(diethylamino)ethyl 4-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O6/c1-5-22(6-2)11-12-26-17(23)14-7-9-15(10-8-14)21-13-16-18(24)27-20(3,4)28-19(16)25/h7-10,13,21H,5-6,11-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKTJXJPFLFPBNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC=C2C(=O)OC(OC2=O)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-chlorobenzyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2582183.png)

![9-bromo-6-pentyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2582185.png)

![5,6-dimethyl-1-(4-nitrobenzyl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2582190.png)

![N''-(2-chlorobenzyl)-N-[[3-(4-methoxyphenyl)sulfonyloxazolidin-2-yl]methyl]oxamide](/img/structure/B2582192.png)

![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide](/img/structure/B2582195.png)

![N-benzyl-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2582199.png)